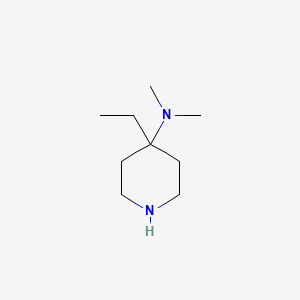

4-ethyl-N,N-dimethylpiperidin-4-amine

Overview

Description

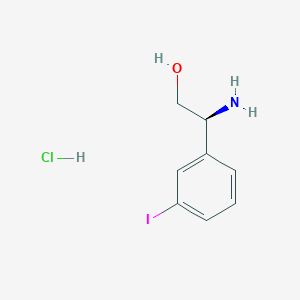

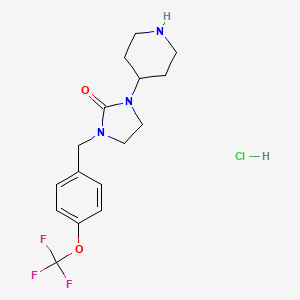

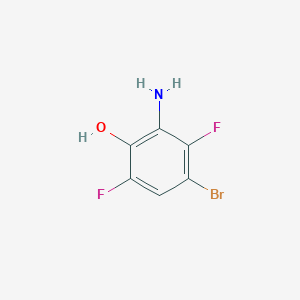

4-ethyl-N,N-dimethylpiperidin-4-amine is a chemical compound with the CAS Number: 1823944-23-5 . It has a molecular weight of 156.27 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The this compound molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Chemical Synthesis and Regioselective Reactions

Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates Helal and Lucas (2002) demonstrated the utility of compounds like 4-ethyl-N,N-dimethylpiperidin-4-amine in chemical synthesis. They reported a regioselective synthesis method for 1-alkyl-4-imidazolecarboxylates, which could be applicable to a variety of amine substrates, including those with complex functional groups. The method showed good yields and versatility, hinting at its potential for synthesizing complex organic compounds (Helal & Lucas, 2002).

Catalysis and Chemical Transformations

Catalyst-Free Domino Reactions Zhao et al. (2020) explored the utility of N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, a compound similar in structure to this compound, in catalyst-free domino reactions. They achieved the synthesis of furan derivatives under specific conditions, providing a basis for the synthesis of complex organic molecules without the need for catalysts (Zhao et al., 2020).

Analytical Chemistry and Sensor Technology

Development of Precolumn Derivatization Method You et al. (2002) contributed to analytical chemistry by developing a precolumn derivatization method for detecting free amines in wastewater. Their method involved a fluorescence detection system that could be significant in environmental monitoring and pollution control. This research underlines the potential of derivatives of this compound in enhancing analytical methodologies (You et al., 2002).

Mechanism of Action

Safety and Hazards

The compound is classified as dangerous with hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Biochemical Analysis

Biochemical Properties

4-Ethyl-N,N-dimethylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain receptor proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic pathways, affecting the overall biochemical environment . These interactions are typically characterized by binding affinities and the resultant conformational changes in the biomolecules involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect metabolic processes by interacting with key metabolic enzymes, thereby influencing the cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, the compound may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

properties

IUPAC Name |

4-ethyl-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXPEJJQOYNWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)

![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)

![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)

![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)